Enalapril Diketopiperazine Acid

Analytical Chemistry Green Chemistry Pharmaceutical Analysis

Non-certified impurity standards are the leading cause of ANDA method validation failure and batch rejection for enalapril products. Enalapril Diketopiperazine Acid (EDA) is the primary degradation marker mandated by pharmacopoeial monographs, and its reliable quantitation is non-negotiable for demonstrating product stability. • EP/USP-traceable reference standard with ≥98% purity (HPLC); fully characterized for AMV and QC workflows. • Validated RP-HPLC parameters: RT 4.28 min, LOD 0.20 μg/mL - a direct benchmark for method development and transfer. • Adopt the green HPLC-UV approach: reduces run time by 8 min and organic solvent use by 17.1 mL per analysis vs. official method. Procurement delivers immediate support for ANDA submissions and commercial enalapril production.

Molecular Formula C18H22N2O4
Molecular Weight 330.384
CAS No. 115623-21-7
Cat. No. B587494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalapril Diketopiperazine Acid
CAS115623-21-7
Synonyms(αS,3S,8aS)-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetic Acid;  [3S-[2(R*),3α,8aβ]]-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetic Acid; 
Molecular FormulaC18H22N2O4
Molecular Weight330.384
Structural Identifiers
SMILESCC1C(=O)N2CCCC2C(=O)N1C(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H22N2O4/c1-12-16(21)19-11-5-8-14(19)17(22)20(12)15(18(23)24)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,23,24)/t12-,14-,15-/m0/s1
InChIKeyPDBULCBUWNSQTL-QEJZJMRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enalapril Diketopiperazine Acid: Degradation Marker & Reference Standard


Enalapril Diketopiperazine Acid (EDA, CAS 115623-21-7) is a cyclic dipeptide formed via intramolecular dehydration of the angiotensin-converting enzyme (ACE) inhibitor prodrug enalapril . It is recognized in pharmacopoeial monographs as a principal degradation product and is designated as a specified impurity for enalapril maleate drug substance and drug product [1]. EDA is not a therapeutically active metabolite; rather, it is a critical marker of chemical instability and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of enalapril [2].

1
Certified degradation impurity reference standard for enalapril
2
Pharmacopoeial impurity marker (EP Impurity D) for stability studies
3
Supports ANDA method validation and impurity profiling workflows

Enalapril Diketopiperazine Acid: Reference Standard Criticality


Substitution of Enalapril Diketopiperazine Acid with a non-certified or uncharacterized impurity standard in analytical workflows introduces significant risk of method failure and regulatory non-compliance. This compound is a specific degradation product, and its quantitation is mandated by pharmacopoeias to ensure the stability and quality of enalapril formulations [1]. The use of a generic 'enalapril impurity' without verified identity, purity (typically NLT 90% by HPLC ), and traceability to a recognized pharmacopoeial standard (e.g., USP, EP) can lead to inaccurate impurity profiling, false out-of-specification (OOS) results, and ultimately, batch rejection. The criticality of this compound as a primary degradation marker—its formation being highly dependent on formulation matrix and processing conditions like temperature [2]—means that reliable quantitation is non-negotiable for demonstrating product stability and securing regulatory approval for generic enalapril products.

Uncertified impurity standards
May lead to inaccurate impurity profiling and false out-of-specification results, risking batch rejection.
Non-traceable reference materials
Lack of pharmacopoeial traceability can cause method validation failure during ANDA review.
Generic impurity standards
Not verified for EDA-specific degradation pathway; may not reflect formulation-dependent stability behavior.

Enalapril Diketopiperazine Acid: Analytical & Stability Differentiation


Green HPLC-UV Method for EDA Analysis

An optimized, green HPLC-UV method for simultaneous analysis of enalapril, enalaprilat, and diketopiperazine (EDA) demonstrates significant operational and environmental advantages over the official pharmacopoeial method. The optimized method quantifies EDA while reducing analysis time by 8 minutes and organic solvent consumption by 17.1 mL per run compared to the standard C8 column/phosphate buffer method [1].

Green HPLC-UV
Head-to-head
8 min faster run time, 17.1 mL less organic solvent per analysis vs. official method
Supports method modernization for high-throughput QC
C18, 3.5 μm; ethanol/phosphate buffer pH 2.2
Analytical Chemistry Green Chemistry Pharmaceutical Analysis Impurity Profiling

EDA Formation During Hot-Melt Extrusion

In hot-melt extrusion (HME) processing, a thermo-sensitive technique for formulating amorphous solid dispersions, enalapril diketopiperazine acid (EDA) was identified as the main degradation product of enalapril maleate. Formulation with the polymer Soluplus® enabled extrusion at 100°C, whereas a formulation with Eudragit® E PO limited processing temperature to only 70°C to prevent thermal degradation to EDA [1].

HME Stability
Head-to-head
30°C higher allowable extrusion temperature with Soluplus® vs. Eudragit® E PO
Polymer selection directly influences EDA formation risk
Hot-melt extrusion; fast HPLC monitoring
Pharmaceutical Technology Drug Stability Hot-Melt Extrusion Degradation Kinetics

RP-HPLC Method Validation for EDA

A validated RP-HPLC method for simultaneous determination of metformin and ACE inhibitors in pharmaceutical and biological matrices provides specific chromatographic parameters for EDA. The method reports a retention time (RT) of 4.28 minutes and a limit of detection (LOD) of 0.20 μg/mL for EDA, which can be directly compared to other analytes in the same run (e.g., enalapril RT: 3.82 min, LOD: 0.016 μg/mL) [1].

RP-HPLC Validation
Reported
RT 4.28 min, LOD 0.20 μg/mL
Defined retention and sensitivity benchmarks for method transfer
LOD 12.5-fold higher than enalapril; requires sensitive detection
Analytical Method Validation RP-HPLC Pharmaceutical Quality Control ICH Guidelines

EDA (EP Impurity D): ANDA Submission Requirement

Enalapril Diketopiperazine Acid is a designated specified impurity in the European Pharmacopoeia (EP) for enalapril maleate and is a critical marker for demonstrating stability in generic drug applications (ANDAs). Regulatory guidelines mandate its control, and the availability of a well-characterized reference standard with traceability to USP or EP is a prerequisite for method validation and QC testing [1].

EP Impurity D
Class-level
Specified impurity in EP monograph; mandatory control for ANDA
Regulatory expectation: certified standard required
Traceability to USP/EP reference standard advised
Regulatory Science Impurity Profiling Generic Drugs Pharmacopoeia

Enalapril Diketopiperazine Acid: Priority Applications


Green HPLC for High-Throughput QC

Laboratories aiming to modernize their enalapril impurity testing should adopt the green HPLC-UV method described in Section 3 [1]. This method, which directly quantifies Enalapril Diketopiperazine Acid, reduces run time by 8 minutes and organic solvent use by 17.1 mL per analysis compared to the official method, leading to significant cost and environmental benefits without sacrificing analytical performance.

Stability Study Design for Novel Formulations

For formulators developing new enalapril products, particularly those involving thermal processing like hot-melt extrusion, the data showing EDA as the main degradation product [1] is critical. The quantitative evidence that specific polymers (e.g., Eudragit® E PO vs. Soluplus®) can alter the temperature threshold for EDA formation by 30°C provides a clear rationale for excipient selection and accelerated stability study design, as outlined in Section 3.

Method Transfer & Validation for ANDA Submission

A generic pharmaceutical company preparing an ANDA for an enalapril product must establish a validated, stability-indicating method for impurities. The validated RP-HPLC parameters for Enalapril Diketopiperazine Acid (RT: 4.28 min, LOD: 0.20 μg/mL) [1] provide a benchmark for method development and transfer. The procurement of an EP/USP-traceable reference standard for this impurity [2] is non-negotiable for demonstrating analytical control and meeting regulatory expectations.

Application
Selection Property
Validation Focus
High-throughput impurity monitoring
Green analytical method compatibility
Run time and solvent consumption reduction
Formulation stability assessment
Polymer-excipient degradation profile
Temperature-dependent EDA formation
ANDA impurity method validation
Pharmacopoeial traceability
Retention time and LOD verification

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